N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(1-propylpyrazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-11-7-8(5-9-2)6-10-11/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVVPDVXBARMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the alkylation of 1-propyl-1H-pyrazole-4-carbaldehyde with methylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde in an appropriate solvent such as ethanol.
- Add methylamine to the solution and stir the mixture at room temperature.
- Add a base such as sodium hydroxide to the reaction mixture to facilitate the alkylation process.
- Allow the reaction to proceed for several hours until the desired product is formed.
- Purify the product using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, which allows for the rapid and controlled production of the compound. This method involves the use of a continuous flow reactor where the reactants are continuously fed into the reactor, and the product is continuously collected. This approach offers several advantages, including improved reaction control, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are structurally related to N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine, differing primarily in substituents on the pyrazole ring or the amine group:
(1-Propyl-1H-pyrazol-5-yl)methanamine
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents (Pyrazole Ring) | Purity | Key Features |
|---|---|---|---|---|---|---|
| This compound | C9H17N3 | 167.26 | EN300-229849 | N1: Propyl; C4: CH2NHCH3 | 95% | Balanced lipophilicity/polarity |
| (1-Propyl-1H-pyrazol-5-yl)methanamine | C7H13N3 | 139.20 | 105973-37-3 | N1: Propyl; C5: CH2NH2 | N/A | Reduced steric bulk at C5 |
| N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine | C11H13N3 | 187.24 | 1006458-74-7 | N1: Phenyl; C4: CH2NHCH3 | N/A | Enhanced aromaticity, higher MW |
| (3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine | C8H15N3 | 153.23 | EN300-229850 | N1: Propyl; C3: CH3; C4: CH2NH2 | 95% | Steric hindrance at C3 |
Structural and Functional Insights
- Substituent Effects: Propyl vs. Positional Isomerism: The (1-propyl-1H-pyrazol-5-yl)methanamine isomer shifts the methanamine group to C5, reducing steric hindrance compared to the C4-substituted target compound . Methyl vs. Unsubstituted Amine: Methylation of the amine (as in the target compound) may enhance metabolic stability compared to primary amines like (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine .
- This is supported by its use in crystallographic studies, as seen in PDB ligand data . The target compound’s purity (95%) aligns with industrial standards for building blocks, similar to other pyrazole derivatives like C7H4N2O2S2 .
- Synthetic Considerations: Propyl and phenyl substituents likely require distinct synthetic routes: alkylation for propyl and cross-coupling (e.g., Suzuki) for phenyl. No direct synthesis data is provided in the evidence, but SHELX software (used for crystallographic refinement) is critical for structural validation of such analogs .
Biological Activity
N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry, primarily due to its biological activities that are characteristic of pyrazole derivatives. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with dual pyrazole rings, which are five-membered aromatic rings containing two nitrogen atoms. Its molecular formula contributes to its unique pharmacological properties, with a molecular weight of approximately 283.80 g/mol . The structural characteristics enable interactions with various biological targets, influencing multiple biochemical pathways.
Target Interactions
this compound is believed to interact with several molecular targets, including enzymes and receptors involved in inflammatory and antimicrobial pathways. Similar compounds have demonstrated the ability to modulate the production and release of pro-inflammatory mediators, suggesting that this compound may exhibit anti-inflammatory and antimicrobial properties .
Biochemical Pathways
Research indicates that pyrazole derivatives can affect signaling pathways related to inflammation. For instance, they may inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation . This inhibition can lead to reduced inflammatory responses in various biological systems.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. This compound is posited to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that similar pyrazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study examining various pyrazole derivatives, this compound exhibited notable antimicrobial activity against strains such as E. coli and Staphylococcus aureus. The compound's ability to inhibit bacterial growth was attributed to its structural similarity to known antibacterial agents, enhancing its lipophilicity and membrane permeability .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound, where it was found to significantly reduce TNF-alpha levels in vitro. This suggests a potential role in managing inflammatory diseases such as arthritis or other autoimmune conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 1-propyl-1H-pyrazole-4-carbaldehyde and methylamine via reductive amination. Use sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol under inert atmosphere .
- Step 2 : Optimize temperature (e.g., 50–60°C) and reaction time (12–24 hrs) to maximize yield. Monitor progress via TLC or HPLC.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Validate purity using NMR and mass spectrometry .
Q. How should researchers characterize the stability and reactivity of this compound under varying laboratory conditions?
- Methodology :
- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., heat: 40–60°C, humidity: 75% RH, UV light). Analyze samples via HPLC to identify degradation products .
- Reactivity Screening : Test interactions with common oxidizers (e.g., H2O2, KMnO4) and acids/bases. Use FTIR or NMR to detect structural changes .
- Storage Recommendations : Store in airtight containers under nitrogen at –20°C to prevent oxidation or hydrolysis .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators for particulate protection. Use chemical goggles for splash risks .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what validation experiments are required?
- Methodology :
- In Silico Analysis : Use molecular docking (AutoDock Vina) to simulate binding with target receptors (e.g., serotonin or dopamine transporters). Apply QSAR models to predict ADMET properties .
- Validation : Perform in vitro assays (e.g., radioligand binding or functional cAMP assays) to confirm predicted interactions. Cross-reference with cytotoxicity data (MTT assays) .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodology :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXL for refinement. Address twinning or disorder via TWIN/BASF commands .
- Validation Tools : Apply R-value cross-validation (Rfree) and check electron density maps for missing atoms. Use PLATON to validate geometry .
- Case Study : If bond lengths deviate >3σ, re-examine data integration or consider alternative space groups .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Methodology :
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to isolate enantiomers .
- Activity Comparison : Test separated enantiomers in receptor-binding assays (e.g., IC50 determination). Correlate stereochemical data with pharmacokinetic profiles (e.g., LogP, plasma protein binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
